Diaminoacetic acid

Übersicht

Beschreibung

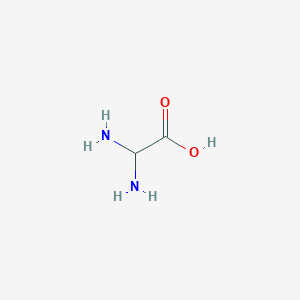

Diaminoacetic acid is a unique compound characterized by the presence of two amino groups attached to an acetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diaminoacetic acid can be synthesized through the acid-catalyzed condensation of glyoxylic acid or its ethyl ester with carboxamides or substituted sulfonamides . Elemental iodine has been identified as an effective acid catalyst for this condensation, providing higher yields compared to p-toluenesulfonic acid . The reaction conditions typically involve an aqueous medium or organic solvents such as chloroform, toluene, benzene, acetone, or xylene .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acid-catalyzed reactions using optimized catalysts and solvents to maximize yield and efficiency. The choice of catalyst and solvent can significantly impact the reaction outcome, with elemental iodine and mixed phosphoric/sulfamic acids being among the preferred catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: Diaminoacetic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Diaminoacetic acid derivatives have been synthesized for their potential therapeutic applications. Research has focused on developing stereoselective syntheses of constrained diamino acid derivatives that serve as building blocks for bioactive compounds. These derivatives are crucial in the design of new pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases. For example:

- Synthesis of Cyclopropane Derivatives : A study highlighted the synthesis of 1,2-diaminocyclopropane-1-carboxylic acid derivatives, which demonstrated promising biological activity .

- Peptide Synthesis : this compound is used in peptide synthesis due to its ability to form stable peptide bonds, enhancing the stability and efficacy of peptide-based drugs.

Biochemical Research

This compound plays a significant role in biochemical studies, particularly in understanding amino acid transport mechanisms and metabolic pathways.

- Transport Mechanisms : Research has shown that diamino acids are involved in the transport processes within human cells. A study on lysinuric protein intolerance revealed defects in the renal handling of diamino acids, impacting their uptake in liver cells and granulocytes. This research is vital for understanding metabolic disorders related to amino acid transport .

- Prebiotic Chemistry : The identification of diamino acids in meteorites suggests their role in prebiotic chemistry on early Earth. These compounds may have contributed to the formation of polypeptides essential for life .

Agricultural Applications

In agriculture, this compound derivatives are being explored for their potential use as growth regulators and herbicides.

- Plant Growth Regulation : Research indicates that certain diamino acids can influence plant growth by modulating hormonal pathways. This application is particularly relevant for developing environmentally friendly agricultural practices.

Material Science

This compound is also utilized in materials science for synthesizing polymers and other materials with specific properties.

- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is beneficial for developing advanced materials used in various industrial applications.

Case Studies

Wirkmechanismus

The mechanism of action of diaminoacetic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a precursor for the synthesis of peptide nucleic acids, which can hybridize with complementary DNA or RNA strands, thereby influencing genetic processes . Additionally, its derivatives may exert antimicrobial or anticancer effects by disrupting cellular processes or signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Diaminoacetic acid can be compared with other similar compounds, such as:

Lysine: A proteinaceous diamino acid with two amino groups and a carboxyl group, commonly found in proteins.

Ornithine: A non-proteinaceous diamino acid involved in the urea cycle.

2,3-Diaminopropanoic acid: Another diamino acid detected in meteorites and simulated comet environments.

Uniqueness: this compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable derivatives and its potential use in high-energy materials and genetic research further highlight its distinctiveness .

Biologische Aktivität

Diaminoacetic acid (DAA), also known as 2,2-diaminoacetic acid, is a compound that has garnered attention in various biological and medicinal contexts. This article explores its biological activities, including its role in amino acid transport, potential therapeutic applications, and its implications in specific medical conditions.

This compound is characterized by the presence of two amino groups attached to a central acetic acid moiety. The synthesis of DAA derivatives has been explored for their potential as scaffolds in drug development. For instance, recent studies have demonstrated the synthesis of DAA derivatives through acid-catalyzed condensation reactions, which yield compounds with promising biological activity .

Biological Activity

1. Amino Acid Transport

Research indicates that DAA plays a significant role in amino acid transport mechanisms within the body. A study examining the uptake of diamino acids by granulocytes and liver slices revealed that DAA is transported via a common system for diamino acids. This transport mechanism was found to be impaired in patients with lysinuric protein intolerance (LPI), leading to reduced uptake and subsequent physiological consequences .

2. Therapeutic Potential

This compound and its derivatives have been investigated for their therapeutic potential. For example, DAA has been explored as a scaffold for developing new antibiotics with reduced hemolytic activity while maintaining bactericidal properties against pathogenic strains. The structural modifications of DAA have shown promise in enhancing the efficacy of these compounds .

3. Case Studies

- Lysinuric Protein Intolerance (LPI) : In LPI, a genetic disorder affecting amino acid transport, studies have demonstrated that the renal handling of diamino acids like DAA is significantly impaired. This results in low serum concentrations of these amino acids and can lead to severe metabolic complications .

- Antibacterial Activity : In a study involving synthesized DAA analogues, certain compounds displayed notable antibacterial activity while minimizing hemolytic effects. This dual action suggests that DAA derivatives could serve as effective alternatives in antibiotic therapy, particularly against resistant bacterial strains .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

2,2-diaminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-1(4)2(5)6/h1H,3-4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEDLSNGVQYGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597035 | |

| Record name | Diaminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103711-21-3 | |

| Record name | 2,2-Diaminoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103711-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.